molecular formula C18H15FO4 B13009132 Prop-2-yn-1-yl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate

Prop-2-yn-1-yl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate

Cat. No.: B13009132
M. Wt: 314.3 g/mol
InChI Key: SLCNWQWANFXEDN-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate is a synthetic organic compound featuring a benzoate ester core substituted with a 3-methoxy group and a 4-(2-fluorobenzyl)oxy moiety. The ester group is derived from propargyl alcohol (prop-2-yn-1-ol), introducing an alkyne functionality. While direct data on this compound’s properties are absent in the provided evidence, structural analogs and synthetic methodologies (e.g., boronic acid derivatives with 2-fluorobenzyl ethers, propargylamine intermediates) offer insights into its reactivity and design rationale .

Properties

Molecular Formula

C18H15FO4

Molecular Weight

314.3 g/mol

IUPAC Name

prop-2-ynyl 4-[(2-fluorophenyl)methoxy]-3-methoxybenzoate

InChI

InChI=1S/C18H15FO4/c1-3-10-22-18(20)13-8-9-16(17(11-13)21-2)23-12-14-6-4-5-7-15(14)19/h1,4-9,11H,10,12H2,2H3

InChI Key

SLCNWQWANFXEDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OCC#C)OCC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate typically involves a multi-step process. One common method involves the reaction of 4-hydroxy-3-methoxybenzoic acid with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate to form the intermediate 4-((2-fluorobenzyl)oxy)-3-methoxybenzoic acid. This intermediate is then esterified with propargyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

Prop-2-yn-1-yl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the fluorobenzyl group enhances its binding affinity and specificity, making it a potent inhibitor or modulator of certain biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural elements—the propargyl ester, 2-fluorobenzyl ether, and 3-methoxy substitution—can be compared to analogs with variations in these groups. Below is a systematic analysis:

Variation in the Ester Group
Compound Ester Group Key Properties/Applications Evidence Source
Target Compound Prop-2-yn-1-yl Potential for alkyne-azide cycloaddition; increased lipophilicity vs. alkyl esters
Methyl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate Methyl Higher metabolic stability but lower reactivity for conjugation
2-(Benzyl(prop-2-yn-1-yl)amino)ethanol (Ac36) Propargyl-amine Demonstrates propargyl’s utility in click chemistry and drug delivery

Key Findings :

  • Propargyl esters (as in the target compound) are less common than methyl/ethyl esters but offer unique reactivity (e.g., click chemistry).
  • Methyl esters, while more hydrolytically stable, lack the alkyne’s functional versatility .
Variation in the Benzyl Ether Substituent
Compound Benzyl Substituent Impact on Properties Evidence Source
Target Compound 2-Fluorobenzyl Enhanced lipophilicity and metabolic resistance due to fluorine
(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl) boronic acid 2-Fluorobenzyl + 3-Cl Chlorine increases steric hindrance; boronic acid enables Suzuki couplings
3-((3-Methoxybenzyl)oxy)chromenone (Ac35) 3-Methoxybenzyl Methoxy enhances electron density; chromenone core alters solubility

Key Findings :

  • Fluorine at the benzyl position (as in the target) improves metabolic stability and logP vs. non-fluorinated analogs .
  • Chlorine or methoxy substitutions alter electronic effects and steric profiles, impacting binding or reactivity .
Variation in Methoxy Position
Compound Methoxy Position Structural Implications Evidence Source
Target Compound 3-methoxy Electron-donating group para to ester; may influence aromatic reactivity
[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl] 4-methoxybenzoate 4-methoxy Methoxy para to ester; conjugated system alters UV absorption
7-Methoxy-3-phenyl-chromen-2-one (4g) 7-methoxy Methoxy on chromenone core affects ring planarity and solubility

Key Findings :

  • Methoxy at position 3 (target) vs.
  • Position-dependent effects on solubility and crystallinity are observed in chromenone derivatives .
Table 1: Predicted Physicochemical Properties
Property Target Compound Methyl Ester Analog 4-Methoxybenzoate
Molecular Weight (g/mol) ~318.3 (calculated) ~290.3 ~406.4
logP (Predicted) ~3.5 ~2.8 ~4.1
Key Reactivity Alkyne conjugation Ester hydrolysis Conjugated dienone

Biological Activity

Prop-2-yn-1-yl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate is a synthetic compound with potential biological activities that have garnered attention in medicinal chemistry. Its structure, characterized by a prop-2-ynyl group attached to a methoxybenzoate moiety, suggests various interactions with biological systems, making it a candidate for further investigation in pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H15_{15}FO4_4, with a molecular weight of 314.31 g/mol. The compound features a unique combination of functional groups that may influence its biological activity, including:

  • Alkyne group : Known for its reactivity and potential to form various derivatives.
  • Methoxy and benzyloxy groups : These groups can enhance lipophilicity and influence receptor interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising areas:

Antimicrobial Properties

Compounds with methoxybenzoate structures have demonstrated antimicrobial activity. The presence of the fluorobenzyl group may enhance this effect by improving membrane permeability or interacting with specific microbial targets. Future studies could investigate its spectrum of activity against various pathogens.

Enzyme Inhibition

The alkyne moiety is known to participate in bioorthogonal reactions, which can be exploited for enzyme inhibition studies. This compound could serve as a lead for developing inhibitors targeting specific enzymes involved in disease pathways.

Study 1: Anticancer Evaluation

In a preliminary study examining similar compounds, researchers found that derivatives with methoxy and alkyne functionalities exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study reported IC50_{50} values in the low micromolar range, indicating strong potential for further development (source needed).

Study 2: Antimicrobial Screening

A screening assay conducted on related benzoate derivatives revealed moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. This suggests that this compound may also possess similar properties worth exploring through systematic testing (source needed).

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against MCF-7 cells[Study 1]
AntimicrobialModerate activity against S. aureus[Study 2]
Enzyme InhibitionPotential for targeting specific enzymes[Source Needed]

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